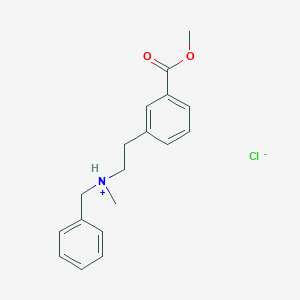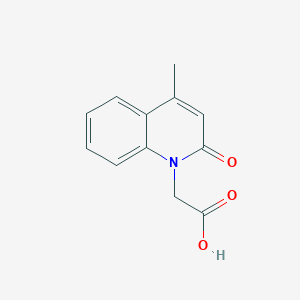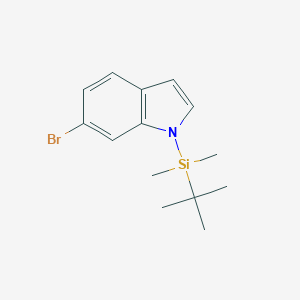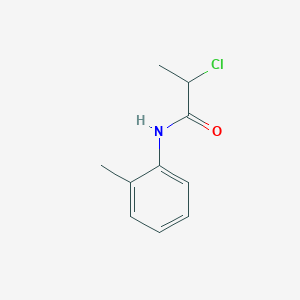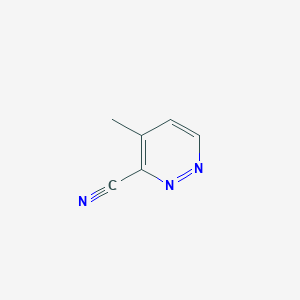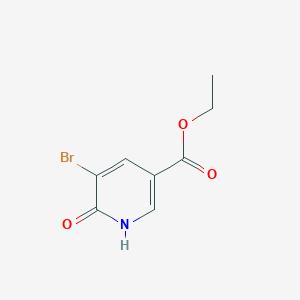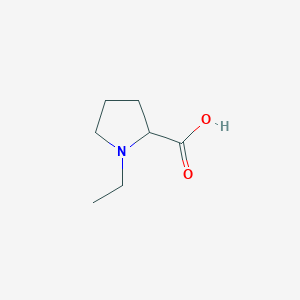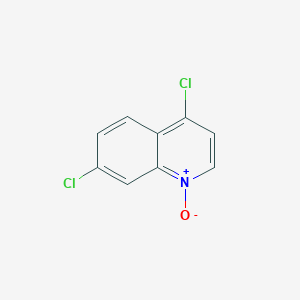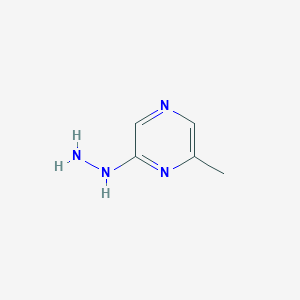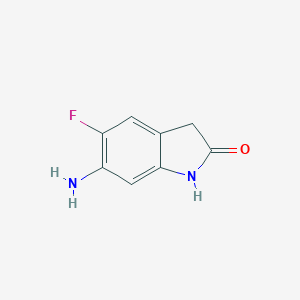
6-Amino-5-fluoroindolin-2-one
Übersicht
Beschreibung
“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
6-Amino-5-fluoroindolin-2-one derivatives exhibit notable antitumor activities. For instance, compounds with urea linkage have shown promising results in in vitro antitumor bioactivity evaluations, with some derivatives performing comparably or better than positive controls in terms of tumor inhibition (Zou et al., 2013); (Yang et al., 2013).
Hypoxic Cell Detection
This compound derivatives have potential use in detecting hypoxic cells in tumors. A study illustrated the conversion of a pro-fluorescent substrate under hypoxic conditions, suggesting applications in fluorescent probes for tumor hypoxia detection (Rajapakse et al., 2013).
Pre-chromatographic Derivatization in LC Analyses
Derivatives of this compound, such as phanquinone, are useful for pre-column derivatization in liquid chromatographic (LC) analyses, particularly for amino acids. This aids in the quality control of various dosage forms (Gatti et al., 2002).
Synthesis of Fluorinated Compounds
The compound has been involved in the synthesis of fluorinated indole derivatives, like 2-Amino-3-arylindoles and 3-aryl-3-fluoroindolin-2-imines, indicating its role in the development of diverse fluorinated structures (Ding et al., 2017).
Development of Novel Herbicides
Its derivatives have been utilized in the synthesis of novel herbicides, showcasing its application in agricultural chemistry. The synthesis of 4-amino-5-fluoropicolinates for potential herbicidal properties exemplifies this (Johnson et al., 2015).
Fluorophore Development for Biological Probes
This compound derivatives have been used to develop fluorophores for biological applications. For instance, 6DMN, derived from 6-N,N-dimethylamino-2,3-naphthalimide, shows promise as a biological probe due to its environment-sensitive fluorescence properties (Vázquez et al., 2005).
Antimicrobial Agent Development
Some derivatives have been synthesized and shown to possess antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Xu et al., 2007).
Radiopharmaceutical Applications
Derivatives of this compound, like [18 F]MK-6240, have been used in PET imaging for detecting neurofibrillary tangles in humans, indicating its utility in radiopharmaceuticals (Collier et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of this compound in the synthesis of the final compounds?
A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
